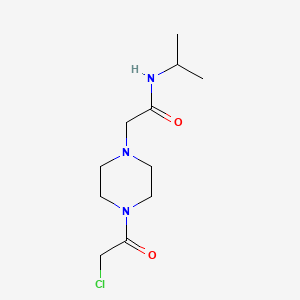![molecular formula C45H55O4P B12931473 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound. It is known for its unique structure, which includes a dioxaphosphocine ring system. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenolic derivatives.
Applications De Recherche Scientifique
1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its stability and reactivity.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as free radicals and metal ions. The compound can scavenge free radicals, thereby exhibiting antioxidant properties. It can also chelate metal ions, which may contribute to its stabilizing effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 2,4-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its dioxaphosphocine ring system, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C45H55O4P |
|---|---|
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H55O4P/c1-41(2,3)29-15-19-31(35(25-29)43(7,8)9)33-17-13-27-21-23-45-24-22-28-14-18-34(40(38(28)45)49-50(46,47)48-39(33)37(27)45)32-20-16-30(42(4,5)6)26-36(32)44(10,11)12/h13-20,25-26H,21-24H2,1-12H3,(H,46,47) |
Clé InChI |
IBOQURLGAFHTQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
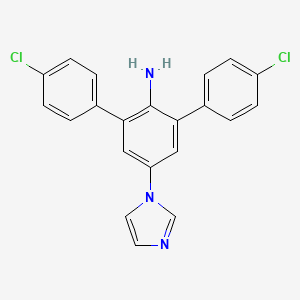
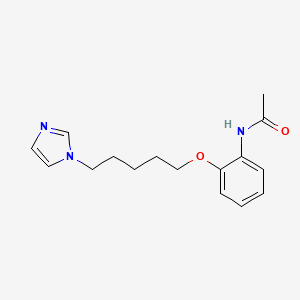
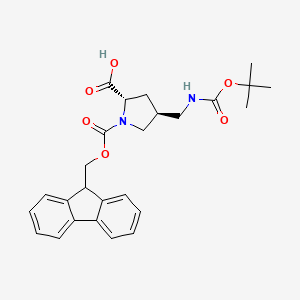

![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)

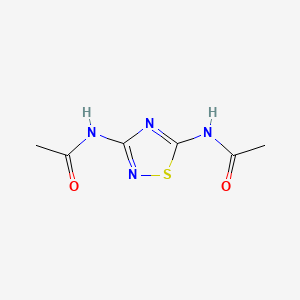
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
![6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B12931442.png)
